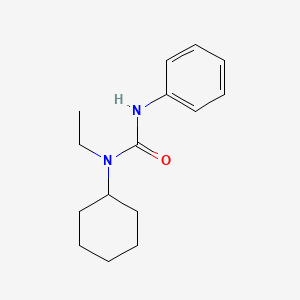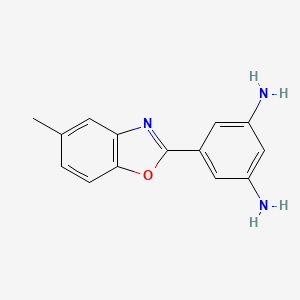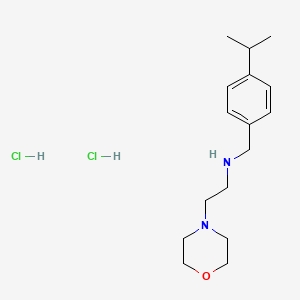
1-(4-isobutoxybenzoyl)-4-methylpiperazine
Übersicht
Beschreibung
1-(4-isobutoxybenzoyl)-4-methylpiperazine, also known as IMD-0354, is a synthetic molecule that has been extensively studied in the field of medicinal chemistry. It was first synthesized in 2005 by researchers at the University of Dundee and has since been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
Wirkmechanismus
The mechanism of action of 1-(4-isobutoxybenzoyl)-4-methylpiperazine involves its ability to inhibit the activity of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immune response, and cell survival. When activated, NF-κB translocates to the nucleus of cells and binds to specific DNA sequences, leading to the transcription of target genes. This compound blocks this process by preventing the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines in a variety of cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have a protective effect on neurons in models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-isobutoxybenzoyl)-4-methylpiperazine in lab experiments is its specificity for the NF-κB pathway. By targeting this pathway, this compound can provide insight into the role of NF-κB in various disease models. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant effects.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of 1-(4-isobutoxybenzoyl)-4-methylpiperazine in the treatment of inflammatory and neurodegenerative diseases. One area of interest is the development of more potent analogs of this compound that can be used at lower concentrations. In addition, the use of this compound in combination with other anti-inflammatory agents may provide synergistic effects. Finally, the development of targeted delivery systems for this compound may improve its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
1-(4-isobutoxybenzoyl)-4-methylpiperazine has been studied for its potential use as an anti-inflammatory agent in a variety of disease models, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the activity of a protein called NF-κB, which is a key regulator of inflammation in the body. By blocking NF-κB, this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(2-methylpropoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)12-20-15-6-4-14(5-7-15)16(19)18-10-8-17(3)9-11-18/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBMQSFYGBNULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-isopropoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406562.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4406572.png)
![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4406576.png)

![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)
![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)


![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)
![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
